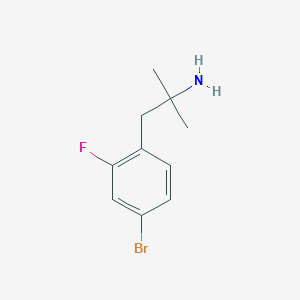![molecular formula C10H10N2O B13542343 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or sulfonates.
Applications De Recherche Scientifique
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one involves its interaction with receptor tyrosine kinases. The compound binds to the catalytic site of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways involved in cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the propan-2-one moiety.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1,8-naphthyridine: A related structure with different substitution patterns and biological activities.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is unique due to its specific substitution at the 3-position, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug development and other applications.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
Clé InChI |
RIOBQISTQYMXET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CNC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
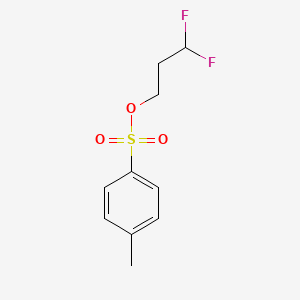


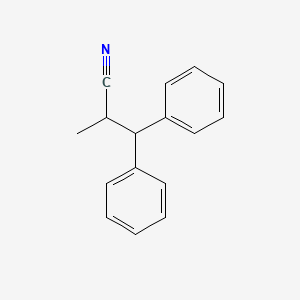

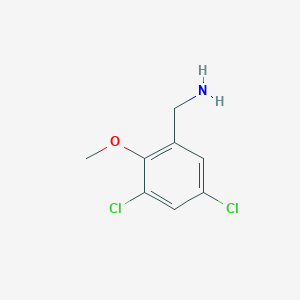
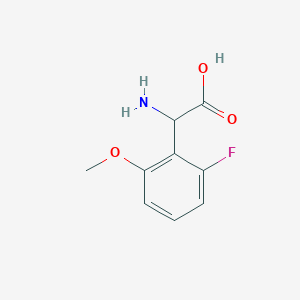


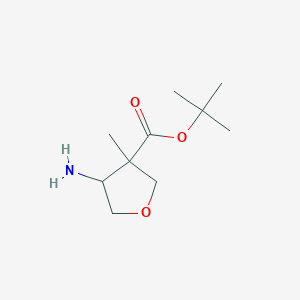
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
